2-(2-Cyclohexylethoxy)adenosine 2-(2-Cyclohexylethoxy)adenosine Adenosine A2 receptor agonist.

Brand Name: Vulcanchem
CAS No.: 131933-18-1
VCID: VC21156987
InChI: InChI=1S/C18H27N5O5/c19-15-12-16(22-18(21-15)27-7-6-10-4-2-1-3-5-10)23(9-20-12)17-14(26)13(25)11(8-24)28-17/h9-11,13-14,17,24-26H,1-8H2,(H2,19,21,22)/t11-,13-,14-,17-/m1/s1
SMILES: C1CCC(CC1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
Molecular Formula: C18H27N5O5
Molecular Weight: 393.4 g/mol

2-(2-Cyclohexylethoxy)adenosine

CAS No.: 131933-18-1

Cat. No.: VC21156987

Molecular Formula: C18H27N5O5

Molecular Weight: 393.4 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Cyclohexylethoxy)adenosine - 131933-18-1

Specification

Description Adenosine A2 receptor agonist.

CAS No. 131933-18-1
Molecular Formula C18H27N5O5
Molecular Weight 393.4 g/mol
IUPAC Name (2R,3R,4S,5R)-2-[6-amino-2-(2-cyclohexylethoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C18H27N5O5/c19-15-12-16(22-18(21-15)27-7-6-10-4-2-1-3-5-10)23(9-20-12)17-14(26)13(25)11(8-24)28-17/h9-11,13-14,17,24-26H,1-8H2,(H2,19,21,22)/t11-,13-,14-,17-/m1/s1
Standard InChI Key VHMUQIWMOXQFBP-LSCFUAHRSA-N
Isomeric SMILES C1CCC(CC1)CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N
SMILES C1CCC(CC1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
Canonical SMILES C1CCC(CC1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

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